Inositol mono orthoformate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

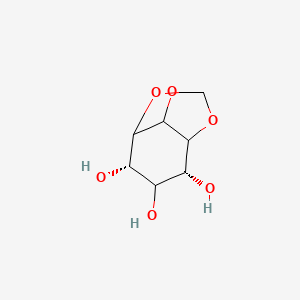

Inositol mono orthoformate is a derivative of inositol, a carbohydrate that plays a crucial role in various biological processes. This compound is characterized by the presence of an orthoformate group attached to the inositol ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Inositol mono orthoformate can be synthesized through the reaction of inositol with orthoformic acid esters under acidic conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the orthoformate group. One common method involves the use of trimethyl orthoformate in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Inositol mono orthoformate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Acid hydrolysis is a common reaction, leading to the cleavage of the orthoformate group and the formation of inositol derivatives .

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) are used to hydrolyze the orthoformate group.

Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the inositol ring.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products: The major products formed from these reactions include various inositol derivatives, such as inositol phosphates and acylated inositol compounds. These products are valuable intermediates in the synthesis of biologically active molecules .

Applications De Recherche Scientifique

Inositol mono orthoformate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of inositol mono orthoformate involves its conversion to inositol phosphates through hydrolysis and subsequent phosphorylation. These inositol phosphates act as secondary messengers in various cellular signaling pathways, regulating processes such as calcium release, gene expression, and metabolic regulation . The molecular targets include various enzymes and receptors involved in these pathways .

Comparaison Avec Des Composés Similaires

Trimethyl orthoformate: A simpler orthoester used in organic synthesis.

Triethyl orthoformate: Another orthoester with similar reactivity but different physical properties.

Inositol orthoacetate: An inositol derivative with an acetate ester group, used as a protecting group in synthetic chemistry.

Uniqueness: Inositol mono orthoformate is unique due to its specific structure, which allows for selective hydrolysis and subsequent functionalization of the inositol ring. This makes it a valuable intermediate in the synthesis of complex inositol derivatives with potential biological activity .

Activité Biologique

Inositol mono orthoformate, a derivative of inositol, has garnered attention in the field of biochemistry due to its potential biological activities. This article delves into its synthesis, biological implications, and various research findings related to its activity.

Inositol compounds, particularly myo-inositol and its derivatives, play critical roles in cellular signaling and metabolic processes. This compound is synthesized from myo-inositol through orthoesterification, which modifies its biological properties. The compound's structure allows it to participate in various biochemical pathways, influencing cellular functions.

2. Synthesis of this compound

The synthesis of this compound involves the reaction of myo-inositol with orthoformic acid or its derivatives under acidic conditions. This process results in the formation of an orthoester that can undergo hydrolysis to release the active inositol form. The reaction scheme is as follows:

This compound exhibits several biological activities that can be attributed to its ability to modulate signaling pathways:

- Calcium Mobilization : Similar to other inositols, it may influence calcium ion channels, thereby affecting muscle contraction and neurotransmitter release.

- Cell Proliferation : Studies suggest that inositol derivatives can regulate cell growth and apoptosis through phosphatidylinositol signaling pathways .

- Insulin Sensitivity : Some analogs of inositol have been shown to mimic insulin's action, enhancing glucose uptake in cells .

3.2 Case Studies

Several studies have investigated the effects of this compound:

- Study on Cancer Cell Lines : A study demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis and blocking cell cycle progression .

- Diabetes Research : Research indicated that this compound improved insulin sensitivity in diabetic models, suggesting a potential therapeutic role for metabolic disorders .

4. Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other common inositols:

| Compound | Calcium Mobilization | Cell Proliferation | Insulin Mimetic Activity | Apoptosis Induction |

|---|---|---|---|---|

| This compound | Moderate | Yes | Yes | Yes |

| Myo-Inositol | High | Yes | Yes | Moderate |

| D-chiro-Inositol | Low | Moderate | High | Low |

5. Research Findings

Recent findings highlight the diverse roles of this compound:

- Enzyme Interaction : It has been shown to interact with various enzymes involved in phosphoinositide metabolism, potentially altering their activity and influencing downstream signaling pathways .

- Pharmacological Potential : The compound's ability to modulate signaling pathways makes it a candidate for drug development, particularly for conditions like diabetes and cancer .

6. Conclusion

Propriétés

IUPAC Name |

(4S,6R)-2,9,10-trioxatricyclo[5.2.1.03,8]decane-4,5,6-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O6/c8-1-2(9)4-6-5(3(1)10)12-7(11-4)13-6/h1-10H/t1?,2-,3+,4?,5?,6?,7? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXHBBXQFNRUAE-XKJLXWSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C2C3C(C1O)OC(O2)O3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1(C([C@@H](C2C3C1OC(O2)O3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.